2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the design of new materials with tailored properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHOXYPHENOL: Shares some structural similarities but lacks the chromenyl and cyanide groups.
2-AMINO-3-CYANO-4H-CHROMENES: These compounds have a similar core structure but may differ in their substituents and functional groups.
Uniqueness
2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to participate in a wide range of reactions makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O4/c1-23-10-12-8-11(6-7-15(12)24-2)17-13(9-20)19(21)25-16-5-3-4-14(22)18(16)17/h6-8,17H,3-5,10,21H2,1-2H3 |
InChI Key |
NZPHHEUIGKKSGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OC |
Origin of Product |
United States |
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